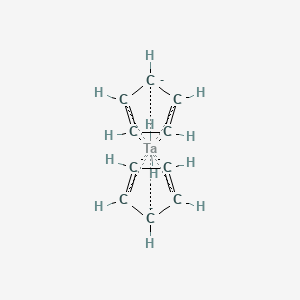
Cyclopenta-1,3-diene;tantalum dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;tantalum dihydride is an organometallic compound that features a cyclopentadiene ring bonded to a tantalum atom, which is further bonded to two hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;tantalum dihydride typically involves the reaction of cyclopenta-1,3-diene with a tantalum precursor under controlled conditions. One common method is the reaction of cyclopenta-1,3-diene with tantalum pentachloride (TaCl5) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;tantalum dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state tantalum compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert atmospheres.
Substitution: Ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;tantalum dihydride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;tantalum dihydride exerts its effects involves the interaction of the tantalum center with various substrates. The cyclopentadiene ring provides stability and facilitates the coordination of the tantalum atom with other molecules. The compound can activate substrates through oxidative addition, reductive elimination, and other organometallic reaction pathways. Molecular targets include organic molecules, polymers, and biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl complexes: These include compounds such as ferrocene (cyclopentadienyl iron) and nickelocene (cyclopentadienyl nickel).
Tantalum hydrides: Other tantalum hydride compounds, such as tantalum pentahydride, share some similarities in terms of reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;tantalum dihydride is unique due to the combination of the cyclopentadiene ligand and the tantalum center. This combination imparts specific chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse products further distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H12Ta-2 |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;tantalum dihydride |
InChI |
InChI=1S/2C5H5.Ta.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;; |
InChI-Schlüssel |
KLCDYLVWGBAPPP-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[TaH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


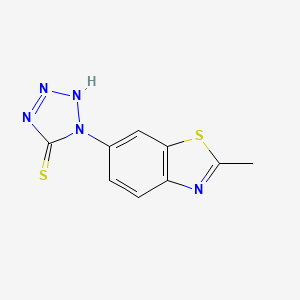
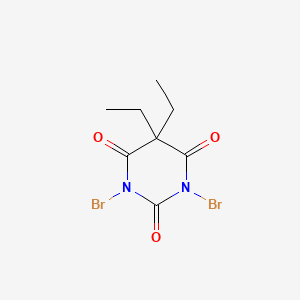
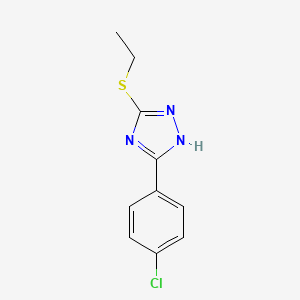
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
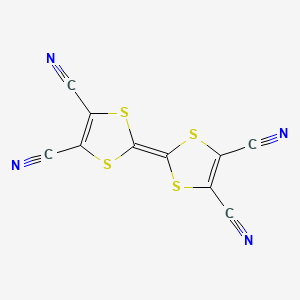
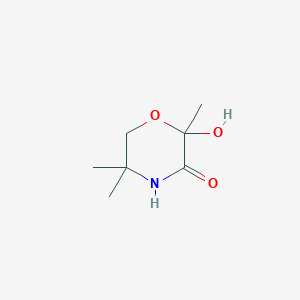
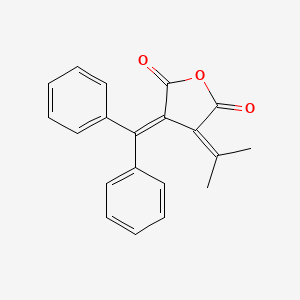
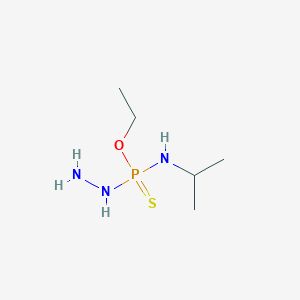
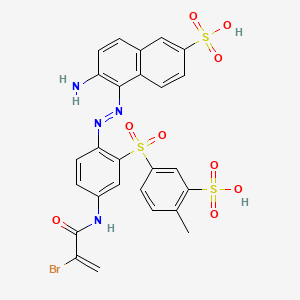

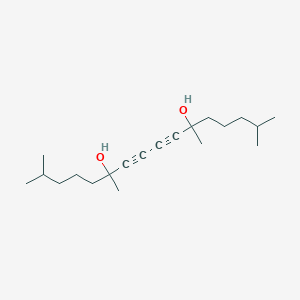
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
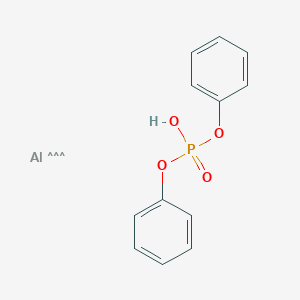
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)
